![molecular formula C20H17N3O4S2 B2680616 (Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-30-4](/img/structure/B2680616.png)
(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Benzothiazole derivatives have been synthesized and characterized for their potential applications. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff bases and their metal complexes, showing antimicrobial activity against bacterial strains that cause infections in various parts of the human body. This research demonstrates the interest in benzothiazole derivatives for creating compounds with specific properties, such as antimicrobial activity (Mishra et al., 2019).
Antimicrobial Activity The antimicrobial properties of benzothiazole derivatives are a significant area of research. The synthesized compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. This is supported by the work of Vinusha et al. (2015), who explored imino-4-methoxyphenol thiazole derived Schiff base ligands for their antibacterial and antifungal activities (Vinusha et al., 2015).
Anticancer Activity Additionally, benzothiazole derivatives have been evaluated for their anticancer activity. Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with a benzothiazole moiety, finding compounds that showed activity against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers. This suggests the potential of benzothiazole derivatives in oncology research (Havrylyuk et al., 2010).
Carbonic Anhydrase Inhibition Moreover, benzothiazole derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Casini et al. (2003) explored topically acting antiglaucoma sulfonamides incorporating esters and amides of benzolamide, demonstrating their efficacy as antiglaucoma agents. This research highlights the versatility of benzothiazole derivatives in medicinal chemistry (Casini et al., 2003).
properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-10-9-23-14-8-7-12(19(25)27-2)11-16(14)29-20(23)22-17(24)18-21-13-5-3-4-6-15(13)28-18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGYVZCLIDLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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